molecular formula C8H10N2O3S B13317410 5-(Thian-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(Thian-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13317410
M. Wt: 214.24 g/mol
InChI Key: VKHYYWYCUPEFJD-UHFFFAOYSA-N
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Description

5-(Thian-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a thian-2-yl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thian-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of thian-2-yl derivatives with appropriate oxadiazole precursors. One common method involves the cyclization of thian-2-yl hydrazides with carboxylic acids under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(Thian-2-yl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Thian-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Thian-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Thian-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific combination of the thian-2-yl group and the oxadiazole ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

5-(thian-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H10N2O3S/c11-8(12)6-9-7(13-10-6)5-3-1-2-4-14-5/h5H,1-4H2,(H,11,12)

InChI Key

VKHYYWYCUPEFJD-UHFFFAOYSA-N

Canonical SMILES

C1CCSC(C1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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